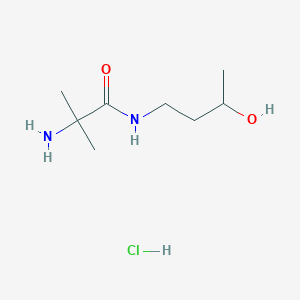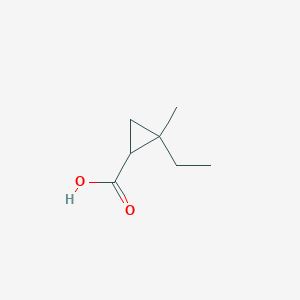
2-Ethyl-2-methylcyclopropane-1-carboxylic acid
説明
2-Ethyl-2-methylcyclopropane-1-carboxylic acid is a cyclopropane derivative with a molecular formula of C7H12O2. This compound is characterized by a cyclopropane ring substituted with an ethyl and a methyl group at the same carbon atom, and a carboxylic acid functional group at the first carbon atom of the ring. It is a relatively uncommon compound in organic chemistry, often studied for its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Hydrocarboxylation of Alkenes: One common synthetic route involves the hydrocarboxylation of alkenes. In this method, an alkene precursor is reacted with carbon monoxide and water in the presence of a catalyst to form the cyclopropane ring with the carboxylic acid group.
Ring-Closing Metathesis: Another method is ring-closing metathesis, where a diene undergoes a metathesis reaction to form the cyclopropane ring, followed by functional group modifications to introduce the carboxylic acid group.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrocarboxylation reactions under high pressure and temperature conditions, using specialized catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the cyclopropane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives of the cyclopropane ring.
科学的研究の応用
2-Ethyl-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-ethyl-2-methylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.
類似化合物との比較
1-Methylcyclopropane-1-carboxylic acid: This compound has a similar structure but lacks the ethyl group.
2-Methylcyclopropane-1-carboxylic acid: This compound has a similar structure but the methyl group is at a different position.
Ethyl cyclopropanecarboxylate: This compound has a similar cyclopropane ring but with an ester functional group instead of a carboxylic acid.
Uniqueness: 2-Ethyl-2-methylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring, which can influence its reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
2-ethyl-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)4-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZQLMTWIZTMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


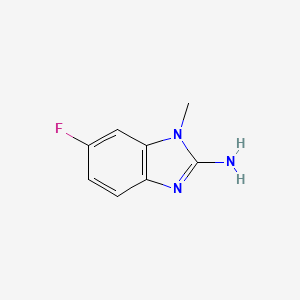
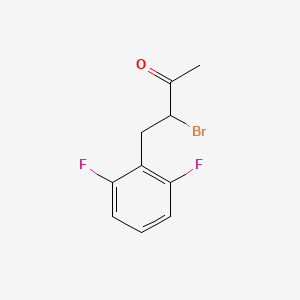
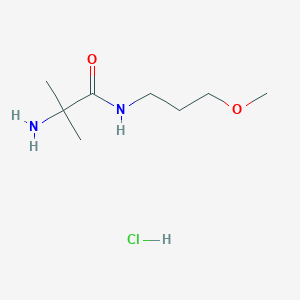
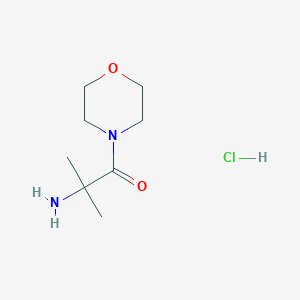
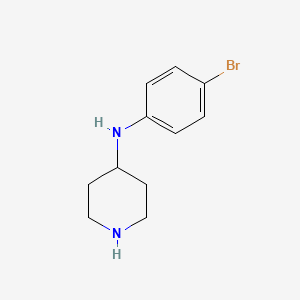
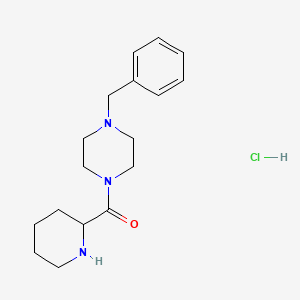
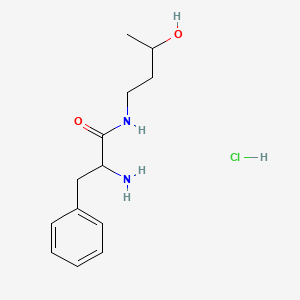
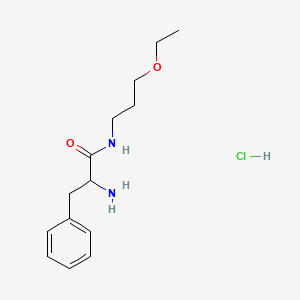
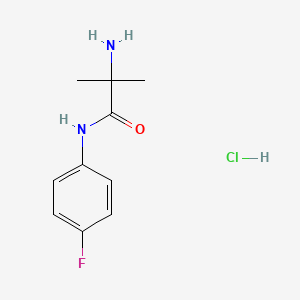
![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)
![tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate](/img/structure/B1527514.png)

![Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)
